![molecular formula C10H13NO2S B5798074 4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
4-[(5-methyl-3-thienyl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-methyl-3-thienyl)carbonyl]morpholine, also known as MTF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MTF belongs to the family of thienylcarbonyl compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is not fully understood, but several studies have provided insights into its molecular targets. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells. This compound has also been shown to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage and apoptosis, as well as inhibit cell proliferation and migration. This compound has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound has also been shown to have a good safety profile, with no significant toxicity observed in animal studies. However, there are some limitations to the use of this compound in lab experiments. One limitation is the difficulty in synthesizing this compound, which can be a time-consuming and expensive process. In addition, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[(5-methyl-3-thienyl)carbonyl]morpholine. One area of research is the development of new cancer therapies based on this compound. Further studies are needed to optimize the use of this compound in cancer treatment and to identify the molecular targets of this compound in cancer cells. Another area of research is the study of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the neuroprotective effects of this compound and to identify the molecular targets of this compound in the brain. Finally, there is a need for further studies to optimize the synthesis and purification of this compound, which could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
4-[(5-methyl-3-thienyl)carbonyl]morpholine can be synthesized via a multi-step process that involves the reaction of morpholine with 5-methyl-3-thiophene carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting this compound product is purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-[(5-methyl-3-thienyl)carbonyl]morpholine has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer treatment. Several studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration.
In addition to cancer research, this compound has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of these neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(5-methylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-6-9(7-14-8)10(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKSHTQPYSZPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
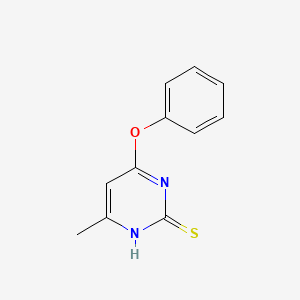
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
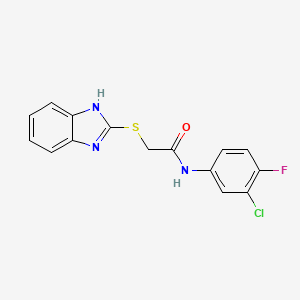
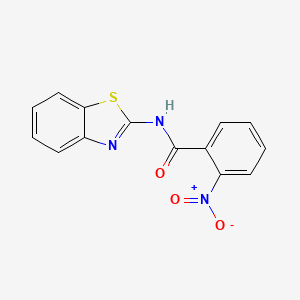
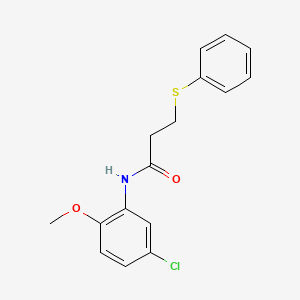
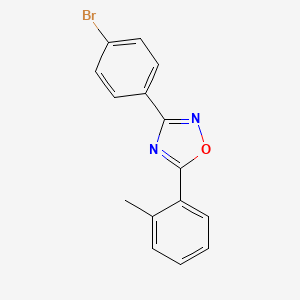
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
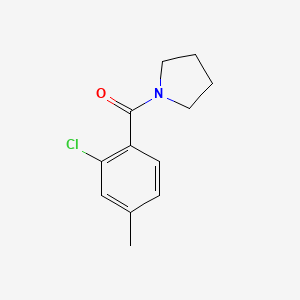

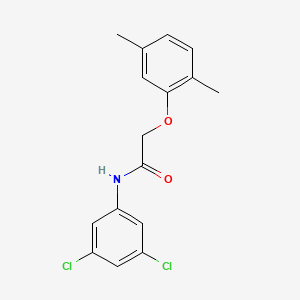
![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)